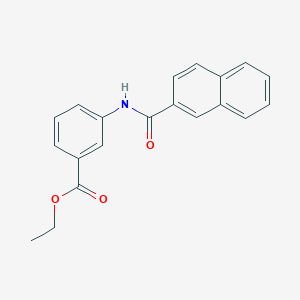

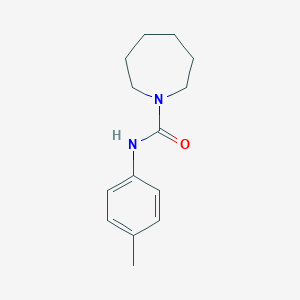

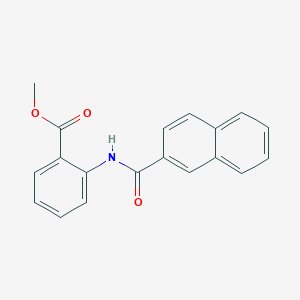

N-(4-acetylphenyl)morpholine-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-acetylphenyl)morpholine-4-sulfonamide” is a sulfonamide compound . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms .

Synthesis Analysis

Sulfonamides, including “N-(4-acetylphenyl)morpholine-4-sulfonamide”, can be synthesized through various methods . For instance, a study reported the synthesis of several sulfonamide compounds under base conditions .Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)morpholine-4-sulfonamide” is characterized by the presence of a sulfonamide functional group . The InChI code for this compound is1S/C4H10N2O3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2, (H2,5,7,8) .

Applications De Recherche Scientifique

Antimicrobial Activities

The compound has been synthesized and tested for its antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 . The minimum inhibitory concentration (MIC) was determined using the broth microdilution method . All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa .

Molecular Docking Studies

Molecular docking research has been conducted to study the antibacterial properties of the compound . The carbon atoms in the components play an active role in polar and hydrophobic interactions .

Synthesis of New Pyridines

The compound has been used in the synthesis of new pyridines with a sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism . The target molecules were achieved in short reaction times and high yields .

Use in Ionic Liquids

The compound has been used in the synthesis of a novel quinoline-based dendrimer-like ionic liquid . The ionic liquid was characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) .

Antiviral Agents

Sulfonamides, including “N-(4-acetylphenyl)morpholine-4-sulfonamide”, can be both sources of nitrogen for building a nitrogen-containing heterocyclic core and the side chain substituents of a biologically active substance . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonylchloride .

Use in Agriculture

Sulfonamides are commonly used in agriculture because of their antifungal and herbicidal properties . Many sulfonamide compounds have been identified .

Anticancer Agents

Sulfonamides are widely studied as anticancer agents . They play an active role in the treatment of many diseases .

Antidepressant

Sulfonamides are also studied as antidepressants . They have had revolutionary effects in medical and organic chemistry with the discovery of these molecules with various therapeutic properties from antibacterial to anti-inflammatory .

Mécanisme D'action

Target of Action

N-(4-acetylphenyl)morpholine-4-sulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a broad range of targets due to their versatile nature. They are widely studied as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . .

Mode of Action

Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the survival of the bacteria .

Biochemical Pathways

Sulfonamides are known to interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a key step in bacterial metabolism .

Result of Action

N-(4-acetylphenyl)morpholine-4-sulfonamide has been synthesized and evaluated for its antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 . All prepared compounds exhibited significant antibacterial activity against these bacteria .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-acetylphenyl)morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10(15)11-2-4-12(5-3-11)13-19(16,17)14-6-8-18-9-7-14/h2-5,13H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQIBDIAZUAEQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)morpholine-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B496980.png)

![N-[2-(hydroxymethyl)phenyl]-2-naphthamide](/img/structure/B496982.png)